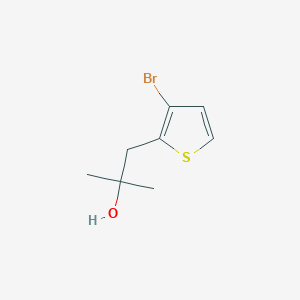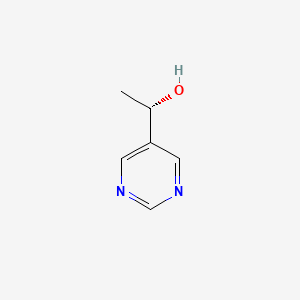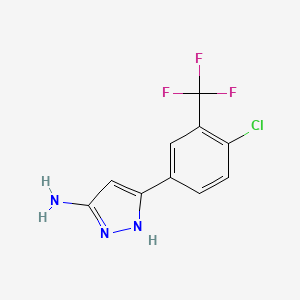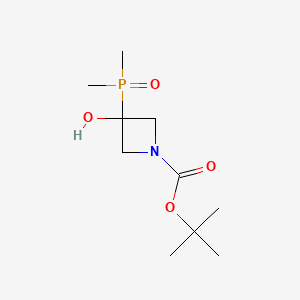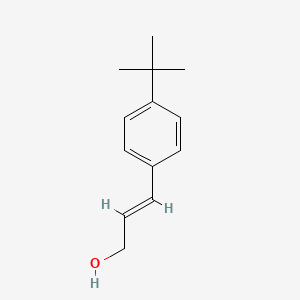
3-(4-Tert-butylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the aldol condensation of 4-tert-butylbenzaldehyde with propanal in the presence of a base catalyst such as piperidine. This reaction is typically carried out in an ionic liquid to enhance selectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can significantly improve the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Tert-butylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Tert-butylphenyl)prop-2-enal or 3-(4-Tert-butylphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-Tert-butylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Tert-butylphenyl)prop-2-en-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Tert-butylphenyl)prop-2-enal
- 3-(4-Tert-butylphenyl)prop-2-enoic acid
- 3-(4-Tert-butylphenyl)propan-1-ol
Uniqueness
3-(4-Tert-butylphenyl)prop-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability. Additionally, the presence of the prop-2-en-1-ol moiety allows for diverse chemical modifications, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(E)-3-(4-tert-butylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-9,14H,10H2,1-3H3/b5-4+ |
Clé InChI |
RPMMXQDNPXDFDN-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/CO |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
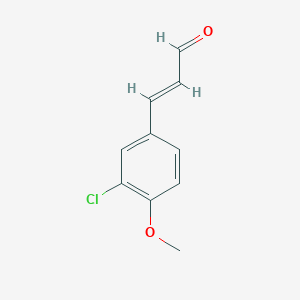
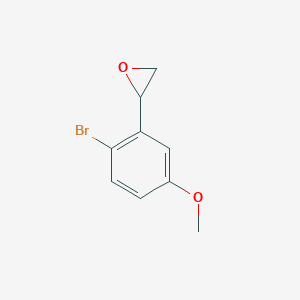


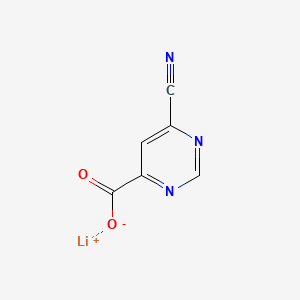
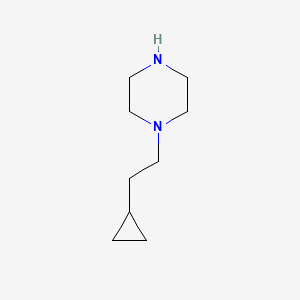
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

